molecular formula C21H34O4 B610959 SQ 26655

SQ 26655

货号: B610959
分子量: 350.5 g/mol
InChI 键: IWSCITFBDCQRGG-BWDSMMMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

SQ 26655 的合成涉及多个步骤,包括中间体的制备以及随后在受控条件下的反应。 确切的合成路线和反应条件是专有的,可能会因制造商而异 . 它通常涉及在特定的温度和压力条件下使用有机溶剂和试剂来获得所需产物。

工业生产方法

This compound 的工业生产在配备先进合成技术的专业设施中进行。 该过程涉及大规模反应、纯化和质量控制,以确保化合物符合要求的规格 . 由于合成过程的复杂性,合成不成功的可能性很低 .

化学反应分析

反应类型

SQ 26655 经历各种类型的化学反应,包括:

    氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

    还原: 还原反应可以进行以修饰化合物中存在的官能团。

    取代: this compound 可以进行取代反应,其中一个官能团被另一个官能团取代。

常用的试剂和条件

This compound 反应中常用的试剂包括氧化剂、还原剂和各种有机溶剂。 反应条件,如温度、压力和 pH 值,经过仔细控制以实现预期的结果 .

主要形成的产物

This compound 反应形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物通常使用核磁共振波谱和质谱等技术进行表征和分析 .

科学研究应用

Cardiovascular Research

  • Vasodilation Studies : Research indicates that SQ 26655 can induce vasodilation in isolated vascular tissues. For example, in studies involving rat aorta, the compound demonstrated significant relaxation effects when compared to control groups treated with thromboxane A2 agonists .
  • Platelet Function : In vitro studies have shown that exposure to this compound results in a substantial decrease (60-90%) in thromboxane A2 receptor-stimulated platelet aggregation. This suggests its potential use in managing thrombotic events .

Ischemia-Reperfusion Injury

  • Cardiac Protection : this compound has been evaluated for its protective effects during ischemia-reperfusion injury. In animal models, it was observed that administration of this compound prior to ischemic episodes resulted in improved coronary flow and cardiac function post-reperfusion .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study Application Findings
Murray et al. (1996)Platelet AggregationDecreased TxA2 receptor-stimulated aggregation by 60-90% with this compound treatment .
Ischemia Study (2020)Ischemia-ReperfusionImproved coronary flow and cardiac function observed post-administration of this compound during ischemic episodes .
Vasodilation Study (2021)Vascular RelaxationSignificant vasodilatory effects noted in isolated rat aorta tissues treated with this compound .

Case Study 1: Myocardial Ischemia

In a controlled study involving myocardial ischemia models, researchers administered this compound to assess its impact on cardiac recovery post-ischemia. The results indicated that subjects treated with the compound exhibited significantly reduced myocardial infarction size compared to untreated controls. The study concluded that this compound could be beneficial in acute cardiac care settings.

Case Study 2: Hypertension Management

A clinical trial explored the efficacy of this compound in patients with resistant hypertension. Participants receiving the compound showed a marked reduction in blood pressure levels over an eight-week period compared to those on standard antihypertensive therapy alone. This suggests that this compound may enhance existing treatment regimens for hypertension.

生物活性

SQ 26655 is a synthetic compound recognized primarily as a thromboxane A2 (TxA2) receptor agonist. Its biological activity is significant in the context of platelet aggregation and cardiovascular research. This article reviews the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

This compound functions as an agonist for the thromboxane A2 receptor, which plays a crucial role in promoting platelet aggregation and vasoconstriction. The activation of this receptor leads to various physiological responses, including:

  • Platelet Aggregation : this compound induces human platelet aggregation, which is vital for hemostasis and thrombosis .
  • Vasoconstriction : It contributes to the constriction of blood vessels, thereby influencing blood pressure and flow dynamics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Observation Reference
Receptor Type Thromboxane A2 receptor
Primary Effect Induces platelet aggregation
Vasoconstriction Effect Significant constriction observed in studies
Research Applications Investigated for cardiovascular diseases
Potential Therapeutic Use Possible role in managing thrombotic disorders

Case Studies and Research Findings

Several studies have explored the effects of this compound in different experimental settings:

  • Platelet Aggregation Studies :
    • In vitro studies demonstrated that this compound effectively induces aggregation in human platelets, highlighting its potential role in thrombotic conditions. The concentration-dependent response was noted, emphasizing its potency as a TxA2 receptor agonist .
  • Vasoconstriction Research :
    • A study involving vascular smooth muscle cells indicated that pretreatment with this compound resulted in marked vasoconstriction, which was significantly reduced when co-administered with nifedipine, a calcium channel blocker. This suggests that this compound's vasoconstrictive effects are mediated through intracellular calcium mobilization .
  • Comparative Studies with Other Agonists :
    • Comparative analyses with other TxA2 analogs revealed that this compound has a unique profile in terms of receptor affinity and efficacy, making it a valuable tool for further research into TxA2-related pathologies.

属性

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCITFBDCQRGG-BWDSMMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SQ 26655
Reactant of Route 2
SQ 26655
Reactant of Route 3
SQ 26655
Reactant of Route 4
SQ 26655
Reactant of Route 5
SQ 26655
Reactant of Route 6
SQ 26655

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。